Cas no 1181245-08-8 (3-tert-butylimidazo2,1-b1,3thiazole-5-carbaldehyde)

3-tert-butylimidazo2,1-b1,3thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 3-TERT-BUTYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE
- EN300-1197713
- 1181245-08-8
- CID 82036359
- 3-(tert-butyl)imidazo[2,1-b]thiazole-5-carbaldehyde
- Imidazo[2,1-b]thiazole-5-carboxaldehyde, 3-(1,1-dimethylethyl)-
- 3-tert-butylimidazo2,1-b1,3thiazole-5-carbaldehyde
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- インチ: 1S/C10H12N2OS/c1-10(2,3)8-6-14-9-11-4-7(5-13)12(8)9/h4-6H,1-3H3
- InChIKey: ABFHDRMKPPAEAI-UHFFFAOYSA-N
- ほほえんだ: S1C2=NC=C(C=O)N2C(=C1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 208.06703418g/mol
- どういたいしつりょう: 208.06703418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
じっけんとくせい
- 密度みつど: 1.25±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 4.74±0.40(Predicted)
3-tert-butylimidazo2,1-b1,3thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197713-2500mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 2500mg |
$2379.0 | 2023-10-03 | ||
Enamine | EN300-1197713-100mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 100mg |
$1068.0 | 2023-10-03 | ||
Enamine | EN300-1197713-500mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 500mg |
$1165.0 | 2023-10-03 | ||
Enamine | EN300-1197713-1000mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 1000mg |
$1214.0 | 2023-10-03 | ||
Enamine | EN300-1197713-1.0g |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 1g |
$0.0 | 2023-06-08 | ||
Ambeed | A1027380-1g |
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 95% | 1g |
$870.0 | 2024-04-26 | |
Enamine | EN300-1197713-50mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 50mg |
$1020.0 | 2023-10-03 | ||
Enamine | EN300-1197713-250mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 250mg |
$1117.0 | 2023-10-03 | ||
Enamine | EN300-1197713-5000mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 5000mg |
$3520.0 | 2023-10-03 | ||
Enamine | EN300-1197713-10000mg |
3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
1181245-08-8 | 10000mg |
$5221.0 | 2023-10-03 |
3-tert-butylimidazo2,1-b1,3thiazole-5-carbaldehyde 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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9. Book reviews
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
3-tert-butylimidazo2,1-b1,3thiazole-5-carbaldehydeに関する追加情報
Introduction to 3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 1181245-08-8)
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 1181245-08-8) is a unique and versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The structure of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde features a tert-butyl group attached to an imidazothiazole core, making it a valuable scaffold for the development of novel drugs and chemical probes.
The chemical structure of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is characterized by its aromatic heterocyclic ring system and the presence of a carbonyl group at the 5-position. The tert-butyl substituent provides steric bulk and enhances the lipophilicity of the molecule, which can influence its pharmacokinetic properties. The combination of these structural features makes 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde an attractive candidate for various biological studies and drug discovery efforts.
In recent years, there has been a growing interest in the biological activities of imidazothiazoles. Research has shown that compounds in this class exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. For instance, studies have demonstrated that certain imidazothiazoles can inhibit the growth of various cancer cell lines by targeting specific signaling pathways or inducing apoptosis. Additionally, some imidazothiazoles have been found to possess potent antiviral activity against RNA viruses such as influenza and hepatitis C.
3-tert-Butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been investigated for its potential as a lead compound in the development of new therapeutic agents. One area of focus has been its ability to modulate protein-protein interactions (PPIs), which are critical for many cellular processes and are often dysregulated in diseases such as cancer and neurodegenerative disorders. By designing derivatives of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, researchers aim to identify compounds with enhanced selectivity and potency against specific PPIs.
The synthesis of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves multi-step procedures that include the formation of the imidazothiazole core and subsequent functionalization with the tert-butyl group and carbonyl moiety. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield, purity, and scalability. For example, one common approach involves the condensation of 2-aminothiophenol with tert-butylamine followed by cyclization and oxidation steps to form the desired product.
The physicochemical properties of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, such as its solubility in organic solvents and its stability under various conditions, are important considerations for its use in biological assays and pharmaceutical formulations. Studies have shown that this compound exhibits good stability in aqueous solutions at neutral pH but may undergo degradation under strongly acidic or basic conditions. Therefore, careful handling and storage protocols are recommended to ensure its integrity during experimental use.
In addition to its potential therapeutic applications, 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has also been explored as a chemical probe for studying biological systems. Chemical probes are small molecules that can selectively bind to specific targets within cells or organisms, allowing researchers to investigate their functions and interactions. By using 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde as a probe molecule, scientists can gain insights into the mechanisms underlying various biological processes and diseases.
The safety profile of 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is an important aspect that must be considered during its development as a potential drug candidate. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic concentrations and does not exhibit significant toxicity in vitro or in animal models. However, further investigations are needed to fully assess its safety profile in humans.
In conclusion, 3-tert-butylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS No. 1181245-08-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an attractive scaffold for the development of novel therapeutic agents and chemical probes. Ongoing research efforts continue to explore the full potential of this compound and its derivatives in various fields of study.
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